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molecular formula C14H11NO2 B8783208 2,4-Dimethyl-chromeno[3,4-c]pyridin-5-one

2,4-Dimethyl-chromeno[3,4-c]pyridin-5-one

Cat. No. B8783208
M. Wt: 225.24 g/mol
InChI Key: MLWSBGKBZWKDEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04699984

Procedure details

To 1400 ml of Dowtherm A heated to 240°-245° C. was added over a 10 minute period 113 g of 4-(2-fluorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic acid and the reaction mixture was boiled for 50 minutes, cooled and allowed to stand at room temperature overnight. The crystalline solid, a by-product identified below, was filtered off and the filtrate was extracted with 700 ml of 3N hydrochloric acid followed by a second extraction with 300 ml of 3N hydrochloric acid. The combined acidic extracts were made basic by adding aqueous ammonium hydroxide and the alkaline mixture was extracted with 800 ml of chloroform. Evaporation of the chloroform yielded a brown mixture of solid and liquid, to which was added 300 ml of n-hexane and the mixture chilled. The solid was filtered off and dried. This solid, a by-product, was combined with the above noted solid by-product to yield 25.4 g (29%) of 2,4-dimethyl-5H-[1]benzopyrano[3,4-c]pyridin-5-one, m.p. 194°-197° C. The filtrate was concentrated to dryness on a steam bath, the residue taken up with ethanol and the solution concentrated on a rotary evaporator to yield, as a liquid, 55.2 g (70%) of 4-(2-fluorophenyl)-2,6-dimethylpyridine.
Quantity
1400 mL
Type
reactant
Reaction Step One
Name
4-(2-fluorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic acid
Quantity
113 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1C=CC(C2C=CC=CC=2)=CC=1.C1C=CC(OC2C=CC=CC=2)=CC=1.F[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][C:28]=1[C:33]1[C:38]([C:39]([OH:41])=[O:40])=[C:37]([CH3:42])[N:36]=[C:35]([CH3:43])[C:34]=1C(O)=O>CCCCCC>[CH3:43][C:35]1[CH:34]=[C:33]2[C:28]3[CH:29]=[CH:30][CH:31]=[CH:32][C:27]=3[O:40][C:39](=[O:41])[C:38]2=[C:37]([CH3:42])[N:36]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1400 mL
Type
reactant
Smiles
C1=CC=C(C=C1)C2=CC=CC=C2.C1=CC=C(C=C1)OC2=CC=CC=C2
Step Two
Name
4-(2-fluorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic acid
Quantity
113 g
Type
reactant
Smiles
FC1=C(C=CC=C1)C1=C(C(=NC(=C1C(=O)O)C)C)C(=O)O
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
WAIT
Type
WAIT
Details
to stand at room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
was filtered off
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with 700 ml of 3N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
followed by a second extraction with 300 ml of 3N hydrochloric acid
ADDITION
Type
ADDITION
Details
by adding aqueous ammonium hydroxide
EXTRACTION
Type
EXTRACTION
Details
the alkaline mixture was extracted with 800 ml of chloroform
CUSTOM
Type
CUSTOM
Details
Evaporation of the chloroform
CUSTOM
Type
CUSTOM
Details
yielded
ADDITION
Type
ADDITION
Details
a brown mixture of solid and liquid
TEMPERATURE
Type
TEMPERATURE
Details
the mixture chilled
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
CC=1C=C2C(=C(N1)C)C(OC1=C2C=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 25.4 g
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 28.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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